2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core fused with an isoindole-dione moiety The presence of methylsulfanyl and methyl groups further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[2,3-d]pyrimidine core. This can be achieved by cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents under reflux conditions . The final step involves the coupling of the furo[2,3-d]pyrimidine core with the isoindole-dione moiety, which can be achieved through condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can be performed on the furo[2,3-d]pyrimidine core to introduce various functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Methylthiol, benzylamine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Functionalized furo[2,3-d]pyrimidine derivatives
Scientific Research Applications
2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In biological systems, this compound has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential kinase inhibitory properties.
Isoindole-dione derivatives: Compounds with the isoindole-dione moiety that have been studied for their diverse biological activities.
Uniqueness
2-{[4-methyl-2-(methylsulfanyl)-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl]methyl}-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of the furo[2,3-d]pyrimidine core and isoindole-dione moiety, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group further enhances its reactivity and potential for functionalization .
Properties
IUPAC Name |
2-[(4-methyl-2-methylsulfanyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-13-7-10(23-14(13)19-17(18-9)24-2)8-20-15(21)11-5-3-4-6-12(11)16(20)22/h3-6,10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMCECHSWAYFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)SC)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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